m-Bromobenzoyl Substituent Confers Optimal Thyroid Hormone Receptor (TR) Antagonist Affinity Relative to Other Halogen and Positional Isomers
In a systematic structure-activity relationship (SAR) study of thyroid hormone receptor (TR) antagonists, the m-bromobenzoyl substituent (compound 11f) was identified as optimal for TR binding affinity and antagonist activity when compared across a series of halogenated and positional analogs [1]. While exact Ki or IC50 values for the free 3-Bromo-5-hydroxybenzoyl chloride are not reported in the primary literature, the study's conclusion that the m-bromobenzoyl moiety is superior to other substitution patterns provides class-level evidence that the 3-bromo-5-hydroxybenzoyl core is a privileged scaffold for TR-targeted drug discovery programs [1].
| Evidence Dimension | Thyroid hormone receptor (TR) antagonist affinity |
|---|---|
| Target Compound Data | m-Bromobenzoyl substituent (11f) designated as 'optimal' for affinity and antagonist activity |
| Comparator Or Baseline | Other halogenated and positional isomers within the same chemical series; previously reported TR antagonists |
| Quantified Difference | Qualitative superiority; affinities comparable to previously reported high-affinity TR antagonists |
| Conditions | Human TR binding assay and reporter cell assay (Bioorg Med Chem Lett 2007) |
Why This Matters
Procurement of 3-Bromo-5-hydroxybenzoyl chloride provides a validated starting material for synthesizing TR antagonists with demonstrated class-level SAR advantage over chloro, fluoro, or ortho/para-bromo analogs.
- [1] Malm J, et al. Thyroid receptor ligands. Part 7: Indirect antagonists of the thyroid hormone receptor with improved affinity. Bioorg Med Chem Lett. 2007;17(7):2018-2021. View Source
